JWH 122 2-méthylnaphtyl isomère

Vue d'ensemble

Description

(2-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone is a synthetic cannabinoid that displays high affinities for both central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors . This compound is part of a class of synthetic cannabinoids that have been detected in commercially available herbal products . It is known for its potent effects and is often used in scientific research and forensic applications .

Applications De Recherche Scientifique

(2-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone is widely used in scientific research due to its high affinity for cannabinoid receptors . In chemistry, it is used to study the structure-activity relationships of synthetic cannabinoids . In biology and medicine, it is used to investigate the effects of synthetic cannabinoids on the endocannabinoid system and their potential therapeutic applications . Additionally, it is used in forensic science to develop analytical methods for detecting synthetic cannabinoids in biological samples .

Mécanisme D'action

Target of Action

The primary targets of the JWH 122 2-methylnaphthyl isomer are the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, and memory .

Mode of Action

The JWH 122 2-methylnaphthyl isomer interacts with its targets, the CB1 and CB2 receptors, by binding to them with high affinity . This binding mimics the action of endogenous cannabinoids, leading to changes in cellular functions .

Pharmacokinetics

Like other synthetic cannabinoids, it is likely to have complex pharmacokinetics influenced by factors such as route of administration, dose, and individual patient characteristics .

Result of Action

The molecular and cellular effects of the JWH 122 2-methylnaphthyl isomer’s action are largely dependent on its interaction with the CB1 and CB2 receptors. By mimicking endogenous cannabinoids, it can alter various physiological processes, potentially leading to effects such as altered pain sensation, mood changes, and impacts on memory .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the JWH 122 2-methylnaphthyl isomer. Factors such as temperature, pH, and the presence of other substances can affect its stability and activity. Additionally, individual patient factors, including genetics, age, and health status, can influence its efficacy and potential side effects .

Analyse Biochimique

Biochemical Properties

JWH 122 2-methylnaphthyl isomer displays high-affinities for both central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors The interactions with these receptors are key to its role in biochemical reactions

Molecular Mechanism

The molecular mechanism of action of JWH 122 2-methylnaphthyl isomer involves binding interactions with CB1 and CB2 receptors This binding can lead to changes in gene expression and potentially influence enzyme inhibition or activation

Méthodes De Préparation

The synthesis of (2-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone involves several steps. The general synthetic route includes the reaction of 2-methylnaphthalene with 1-pentyl-1H-indole-3-ylmethanone under specific conditions . The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or ethanol . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

(2-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may lead to the formation of carboxylic acids, while reduction may yield alcohols .

Comparaison Avec Des Composés Similaires

(2-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone is similar to other synthetic cannabinoids such as JWH 018 and JWH 210 . it differs in the position of the methyl group on the naphthyl ring, which can affect its binding affinity and potency . Other similar compounds include JWH 122 3-methylnaphthyl isomer, JWH 122 6-methylnaphthyl isomer, and JWH 122 8-methylnaphthyl isomer . Each of these isomers has unique properties that make them distinct from one another .

Activité Biologique

(2-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone, also known as JWH-122, is a synthetic cannabinoid that has garnered attention for its significant biological activity, particularly its interaction with cannabinoid receptors. This compound is structurally related to other well-known synthetic cannabinoids such as JWH-018 and JWH-210, which have been studied extensively for their pharmacological effects.

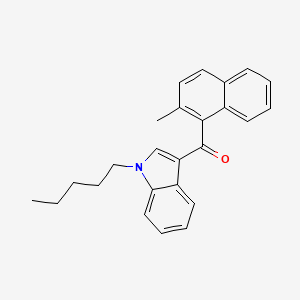

- Molecular Formula : C25H25NO

- Molecular Weight : 355.47 g/mol

- CAS Number : 1427325-69-6

- IUPAC Name : (2-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone

JWH-122 exhibits high affinity for both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2). The binding to these receptors mimics the effects of naturally occurring cannabinoids like THC, leading to various physiological and psychological effects.

Table 1: Receptor Affinity Comparison

| Compound | CB1 Affinity (Ki) | CB2 Affinity (Ki) |

|---|---|---|

| JWH-122 | High | Moderate |

| JWH-018 | Very High | Moderate |

| JWH-210 | Moderate | High |

Biological Effects

Research has shown that JWH-122 produces effects similar to those of THC, including:

- Hypothermia : A decrease in body temperature has been observed in animal studies.

- Catalepsy : Induction of a state where the animal remains immobile in a fixed posture.

- Hyperreflexia : Increased reflex responses.

These effects are consistent with the activation of CB1 receptors, which are primarily located in the brain.

Case Studies and Research Findings

A study conducted on mice exposed to smoke from herbal incense containing JWH-122 demonstrated significant physiological changes. The mice exhibited:

- A drop in body temperature by approximately 7.3 ± 1.1 °C.

- Behavioral changes consistent with CB1 receptor activation, such as catalepsy and hyperreflexia .

Another study analyzed the pharmacokinetics of JWH-018, a closely related compound, revealing that after exposure, serum concentrations peaked quickly but diminished rapidly, indicating a short duration of action typical for synthetic cannabinoids .

Table 2: Summary of Behavioral Studies

| Study Reference | Compound | Methodology | Key Findings |

|---|---|---|---|

| Martin et al. | JWH-018 | Mouse tetrad test | Induced hypothermia and catalepsy |

| Grigoryev et al. | JWH-018 | HPLC/MS/MS analysis | Identified metabolites in urine |

| Little et al. | JWH-122 | Exposure to herbal incense smoke | Significant behavioral changes observed |

Metabolism and Toxicology

The metabolism of JWH-122 involves hydroxylation and subsequent conjugation to glucuronides. Studies have identified various metabolites in urine samples from users, indicating potential pathways for drug testing and forensic analysis . The rapid metabolism suggests that while the acute effects may be short-lived, detection in biological samples can persist longer due to these metabolites.

Propriétés

IUPAC Name |

(2-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25NO/c1-3-4-9-16-26-17-22(21-12-7-8-13-23(21)26)25(27)24-18(2)14-15-19-10-5-6-11-20(19)24/h5-8,10-15,17H,3-4,9,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFJAWRDBCAFLQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=C(C=CC4=CC=CC=C43)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301017308 | |

| Record name | JWH-122 2-Methylnaphthyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427325-69-6 | |

| Record name | JWH-122 2-Methylnaphthyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.